

Discovery and first synthesis of "2-Amino-5-chloropyridin-3-ol"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chloropyridin-3-ol

Cat. No.: B1279299

[Get Quote](#)

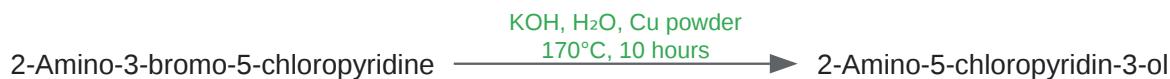
An In-depth Technical Guide on the Discovery and First Synthesis of **"2-Amino-5-chloropyridin-3-ol"**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the discovery and the first reported synthesis of the heterocyclic compound **2-Amino-5-chloropyridin-3-ol**. While the precise moment of its discovery is not clearly documented in readily available literature, its first detailed synthesis is reported to proceed via the hydrolysis of 2-amino-3-bromo-5-chloropyridine. This document outlines the experimental protocol for this synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction


2-Amino-5-chloropyridin-3-ol is a halogenated derivative of 2-amino-3-hydroxypyridine. The presence of multiple functional groups—an amino group, a hydroxyl group, and a chlorine atom—on the pyridine ring makes it a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical and agrochemical agents. Understanding its foundational synthesis is crucial for researchers working with this scaffold.

The First Reported Synthesis

The inaugural reported method for the synthesis of **2-Amino-5-chloropyridin-3-ol** is achieved through the copper-catalyzed hydrolysis of 2-amino-3-bromo-5-chloropyridine in a basic aqueous medium under high temperature and pressure.

Synthetic Scheme

The chemical transformation is illustrated in the following reaction scheme:

[Click to download full resolution via product page](#)

Caption: First reported synthesis of **2-Amino-5-chloropyridin-3-ol**.

Detailed Experimental Protocol

The following protocol is based on the first reported synthesis of **2-Amino-5-chloropyridin-3-ol**^{[1][2]}.

Materials:

- 2-amino-3-bromo-5-chloropyridine
- Potassium hydroxide (85%)
- Copper powder
- Water
- Concentrated hydrochloric acid
- Ethyl acetate
- Activated charcoal

Procedure:

- A mixture of 10.4 parts of 2-amino-3-bromo-5-chloropyridine, 12 parts of 85% potassium hydroxide, 200 parts of water, and 0.5 parts of copper powder is placed in an autoclave.[1][2]
- The autoclave is sealed and the reaction mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C.[1][2]
- Following the reaction, the aqueous solution is cooled and neutralized with concentrated hydrochloric acid.[1][2]
- A significant portion of the water is removed via evaporation.[1][2]
- The resulting moist residue is extracted twice with hot ethyl acetate.[1][2]
- The combined ethyl acetate extracts are treated with activated charcoal to remove impurities.[1][2]
- The solvent is then evaporated to yield the final product, 2-amino-3-hydroxy-5-chloropyridine.[1][2]

Data Presentation

The quantitative data for the starting material and the final product are summarized in the tables below.

Table 1: Physicochemical Properties of the Starting Material

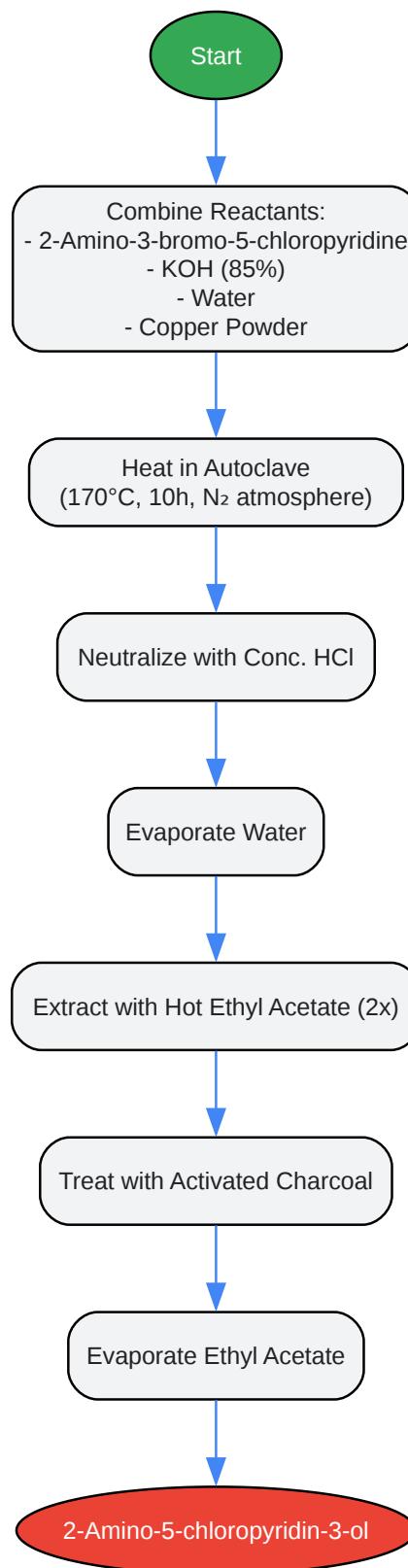

Compound	Molecular Formula	Molar Mass (g/mol)
2-Amino-3-bromo-5-chloropyridine	C ₅ H ₄ BrClN ₂	207.46

Table 2: Synthesis Parameters and Product Characteristics

Parameter	Value	Reference
Reaction Conditions		
Temperature	170°C	[1] [2]
Time	10 hours	[1] [2]
Catalyst	Copper powder	[1] [2]
Product Data		
Yield	70%	[1] [2]
Melting Point	196-201°C	[1] [2]
Molecular Formula	C ₅ H ₅ CIN ₂ O	
Molar Mass	144.56 g/mol	

Visualization of the Synthetic Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the first reported synthesis of **2-Amino-5-chloropyridin-3-ol**.

Conclusion

This technical guide has detailed the first reported synthesis of **2-Amino-5-chloropyridin-3-ol**, providing a comprehensive experimental protocol, quantitative data, and a visual workflow. The synthesis via hydrolysis of 2-amino-3-bromo-5-chloropyridine represents a key transformation in accessing this valuable chemical intermediate. This information serves as a foundational reference for chemists and researchers engaged in the synthesis and application of substituted pyridines in various fields of chemical and pharmaceutical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Discovery and first synthesis of "2-Amino-5-chloropyridin-3-ol"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279299#discovery-and-first-synthesis-of-2-amino-5-chloropyridin-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com